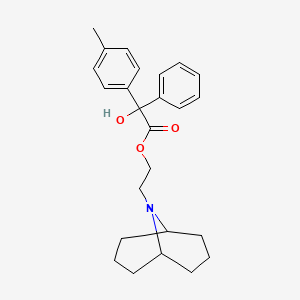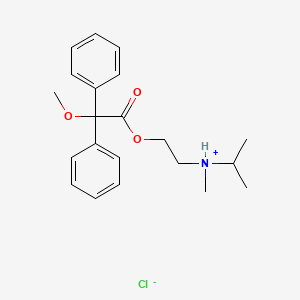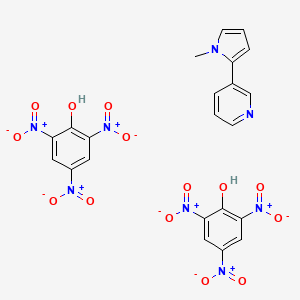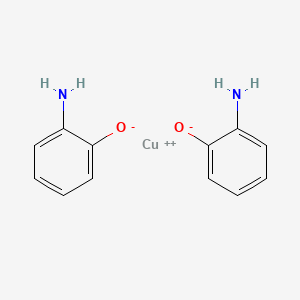
Ethanol, 2,2',2''-nitrilotris-, sulfite (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is a chemical compound with the molecular formula C6H15NO3.H2O3S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes three ethanol groups bonded to a central nitrogen atom, forming a nitrilotris-ethanol backbone, with a sulfite group as the counter ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) typically involves the reaction of triethanolamine with sulfurous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C6H15NO3} + \text{H2SO3} \rightarrow \text{C6H15NO3.H2O3S} ]
Industrial Production Methods
In industrial settings, the production of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves large-scale synthesis using similar reaction conditions. The process includes the careful addition of sulfurous acid to triethanolamine, followed by purification steps to isolate the final product. The reaction is typically conducted in a controlled environment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include sulfonate derivatives, reduced amines, and substituted ethanolamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including esterification and polymerization.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent in enzyme reactions.
Industry: It is employed as a surfactant, emulsifier, and corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) involves its interaction with molecular targets through its ethanol and sulfite groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their stability and activity. The nitrilotris-ethanol backbone allows for multiple points of interaction, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine sulfate: Similar in structure but with a sulfate group instead of a sulfite group.
Triethanolamine phosphate: Contains a phosphate group, used in different applications.
Diethanolamine sulfite: Lacks one ethanol group, leading to different chemical properties.
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, sulfite (salt) is unique due to its specific combination of ethanol and sulfite groups, which provides distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
29340-79-2 |
|---|---|
Formule moléculaire |
C6H17NO6S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |
InChI |
InChI=1S/C6H15NO3.H2O3S/c8-4-1-7(2-5-9)3-6-10;1-4(2)3/h8-10H,1-6H2;(H2,1,2,3) |
Clé InChI |
YMRKWTHZKSAVSR-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.OS(=O)O |
Numéros CAS associés |
38664-32-3 61542-02-7 102-71-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)



![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)


